![molecular formula C20H23NO3 B5302796 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)
4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine, also known as BMBDM, is a chemical compound that belongs to the class of morpholine derivatives. BMBDM has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine involves the inhibition of various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Furthermore, 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and protection against oxidative stress and neurodegeneration. 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine in lab experiments include its high selectivity towards cancer cells, low toxicity, and ability to inhibit multiple signaling pathways involved in cancer growth, inflammation, and neurodegeneration. However, the limitations of using 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine in lab experiments include its low solubility in aqueous solutions and the need for optimization of the reaction conditions to improve the yield.
将来の方向性
There are several future directions for research on 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine, including the optimization of the synthesis method to improve the yield and solubility, the evaluation of its efficacy in vivo, and the identification of its potential side effects and drug interactions. Furthermore, the combination of 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine with other anticancer agents or anti-inflammatory drugs may enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, the development of 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine derivatives with improved pharmacokinetic properties and selectivity towards specific cancer types may lead to the development of novel cancer therapies.
In conclusion, 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine is a promising compound with potential applications in cancer treatment, anti-inflammatory therapy, and neuroprotection. Further research is needed to optimize its synthesis method, evaluate its efficacy in vivo, and identify its potential side effects and drug interactions. The development of 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine derivatives may lead to the development of novel cancer therapies.
合成法
The synthesis of 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine involves the reaction between 3-(benzyloxy)benzoyl chloride and 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of an acid. The yield of 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
科学的研究の応用
4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15-12-21(13-16(2)24-15)20(22)18-9-6-10-19(11-18)23-14-17-7-4-3-5-8-17/h3-11,15-16H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCNIOMQGHJKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)-(3-phenylmethoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

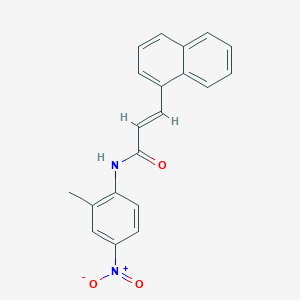
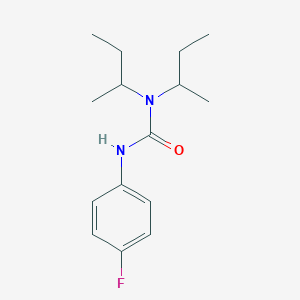
![9-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5302720.png)
![4-(1,3-benzodioxol-5-yl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5302722.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-methylalaninamide](/img/structure/B5302723.png)
![3-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5302735.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid](/img/structure/B5302741.png)
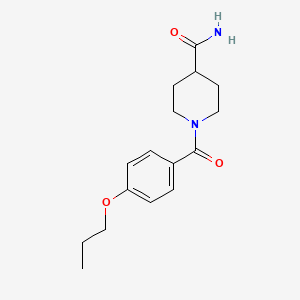
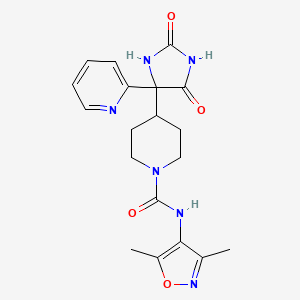

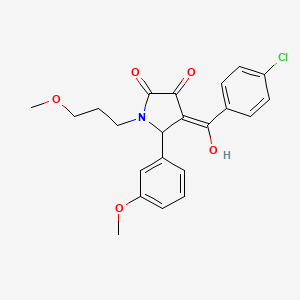
![3-[(3-chloro-2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5302788.png)
![ethyl (2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5302801.png)
![1-[(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-2-ol](/img/structure/B5302807.png)